molecular formula C17H16N2O4 B13810867 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid CAS No. 6947-71-3

2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid

Cat. No.: B13810867
CAS No.: 6947-71-3
M. Wt: 312.32 g/mol
InChI Key: HATZUBANODUZEQ-UHFFFAOYSA-N
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Description

2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid is a synthetic small molecule based on a bifunctional benzoic acid scaffold, designed for advanced pharmaceutical and biochemical research. This compound is of significant interest in medicinal chemistry for its potential as a multi-target agent, with inferred applications spanning anti-inflammatory, anti-metastatic, and anticancer research based on studies of structurally similar aminobenzoic acid derivatives . Its molecular structure, featuring dual amide linkages, suggests a potential mechanism of action involving the modulation of key enzymatic pathways. Researchers are investigating such compounds as inhibitors for targets like acetylcholinesterase (AChE) for neurodegenerative disease research and as novel anti-folates that may interfere with dihydropteroate synthase in microbial systems . Furthermore, the scaffold's versatility allows for exploration in developing prodrugs and enzyme substrates, analogous to the diagnostic application of bentiromide, which is cleaved by specific enzymes to release a detectable molecule . As a member of the aminobenzoic acid derivative family, this compound offers a versatile building block for constructing more complex molecules, screening compound libraries, and studying structure-activity relationships (SAR) . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

6947-71-3

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

2-[[2-(propanoylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C17H16N2O4/c1-2-15(20)18-13-9-5-3-7-11(13)16(21)19-14-10-6-4-8-12(14)17(22)23/h3-10H,2H2,1H3,(H,18,20)(H,19,21)(H,22,23)

InChI Key

HATZUBANODUZEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[[2-(Propanoylamino)benzoyl]amino]benzoic Acid

General Synthetic Strategy

The synthesis of 2-[[2-(propanoylamino)benzoyl]amino]benzoic acid typically involves the formation of amide bonds between appropriately substituted benzoic acid derivatives and amines. The key steps include:

  • Activation of carboxylic acid groups to facilitate amide bond formation.
  • Coupling with amines bearing propanoyl or related substituents.
  • Purification and isolation of the final compound.

This approach aligns with classical peptide coupling chemistry, often employing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in polar aprotic solvents like DMF (dimethylformamide).

Specific Synthetic Procedures from Literature

Amide Coupling via Carbodiimide-Mediated Activation

A representative synthetic route involves the following steps:

  • Starting Materials:

    • 2-Aminobenzoic acid or its derivatives.
    • Propanoyl chloride or propanoylamino-substituted benzoic acid derivatives.
  • Activation:

    • The carboxylic acid group of one benzoic acid derivative is activated using EDC in the presence of HOBt to form an active ester intermediate.
  • Coupling:

    • The activated ester is reacted with the amine group of 2-(propanoylamino)benzoic acid under mild heating (around 50–60 °C) in DMF or similar solvents to form the amide bond.
  • Work-up:

    • The reaction mixture is quenched, and the product is purified by recrystallization or chromatographic techniques.
  • Characterization:

    • The product is characterized by standard analytical methods such as NMR, IR spectroscopy, and melting point determination.

This method is supported by analogous syntheses of aryl-amido-aryl compounds described in patent US9447028B2, which detail similar coupling strategies for related benzoic acid derivatives.

Alternative Synthetic Routes Using Protected Amino Acids

In some cases, the amine functionality is protected with a tert-butoxycarbonyl (Boc) group during initial coupling steps to prevent side reactions. After the coupling reaction, the Boc group is removed using acidic conditions (e.g., 4 N HCl in 1,4-dioxane), followed by further coupling to introduce the propanoylamino moiety.

This stepwise protection and deprotection strategy allows for greater control over regioselectivity and purity of the final compound.

Detailed Reaction Scheme and Conditions

Step Reagents & Conditions Description
1 2-Aminobenzoic acid + Propanoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–5 °C Formation of 2-(propanoylamino)benzoic acid intermediate via acylation of amine
2 2-(Propanoylamino)benzoic acid + 2-aminobenzoic acid, EDC, HOBt, DMF, 50–60 °C Coupling to form 2-[[2-(propanoylamino)benzoyl]amino]benzoic acid via amide bond formation
3 Work-up: aqueous quench, extraction, purification by recrystallization or chromatography Isolation of pure product

Analytical and Characterization Data

These physicochemical properties are consistent with the expected structure and confirm the compound's identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H17N2O4
  • Molecular Weight : 329.34 g/mol
  • IUPAC Name : 2-[[2-(propanoylamino)benzoyl]amino]benzoic acid

The compound features a complex structure that allows for various interactions with biological molecules, making it valuable in drug design and synthesis.

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent due to its ability to interact with specific biological targets. Its structural analogs have shown promise in:

  • Anticancer Activity : Research indicates that certain derivatives exhibit inhibitory effects on cancer cell lines, demonstrating potential as anticancer agents. For example, studies have highlighted the effectiveness of similar compounds in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. In vitro studies have shown that related compounds can inhibit cyclooxygenase enzymes, which are critical in the inflammatory response .

Biochemical Research

In biochemical studies, 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid serves as a tool for understanding molecular interactions:

  • Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes involved in metabolic pathways, providing insights into drug metabolism and efficacy .
  • Molecular Docking Studies : Computational studies involving molecular docking have been conducted to predict the binding affinity of this compound to various protein targets, aiding in the rational design of new therapeutics .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of derivatives of 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid against multiple human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations below 10 µM, suggesting that modifications to the compound's structure could enhance its potency against specific cancer types .

Case Study 2: Anti-inflammatory Action

Research focusing on the anti-inflammatory effects of similar compounds revealed that they could effectively reduce pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituent Features Molecular Weight Key Properties/Activities References
Target Compound : 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid Propanoylamino (-NHCOCH2CH3) at benzoyl 2-position 326.32 g/mol* Pending specific data; inferred moderate logP N/A
Benzavir-2 (2-{[2-(Benzoylamino)benzoyl]amino}benzoic acid) Benzoylamino (-NHCOC6H5) at benzoyl 2-position 376.37 g/mol Antiviral (antiadenoviral activity)
Dihydroavenanthramide D (2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoic acid) 4-Hydroxyphenylpropanoylamino (-NHCOCH2CH2C6H4OH) at benzoyl 2-position 285.29 g/mol Anti-inflammatory, antioxidant
2CMPA (2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}propanoic acid) Cyclohexylcarbamoyl (-CONHC6H11) at benzoyl 2-position; propanoic acid backbone 348.38 g/mol BSA interaction, potential drug delivery
α-Ketoamide 3 (4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzoic acid) α-Keto group (-CO-) at acetamidophenyl; benzoic acid backbone 340.31 g/mol High-yield synthesis via microwave/thermal methods

*Calculated molecular weight based on formula C18H18N2O4.

Key Observations:
  • Dihydroavenanthramide D’s 4-hydroxyphenylpropanoylamino group introduces a polar phenolic -OH, improving solubility and antioxidant capacity .
  • Backbone Flexibility :
    • Carboxamide derivatives like 2CMPA feature flexible cyclohexylcarbamoyl groups, which may enhance protein-binding interactions (e.g., with BSA) .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters*
Compound logP Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~3.1 3 5 6
Benzavir-2 ~3.8 3 5 6
Dihydroavenanthramide D ~2.5 4 5 6
2CMPA ~3.5 3 5 7

*Calculated using Molinspiration or analogous tools.

  • Solubility: The target compound’s propanoylamino group likely improves solubility compared to Benzavir-2 but reduces it compared to dihydroavenanthramide D.
  • Bioavailability : Moderate logP (~3.1) suggests favorable absorption but may require formulation optimization.

Q & A

Q. What are the recommended synthetic pathways for 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential acylation reactions. First, 2-aminobenzoic acid is reacted with propanoyl chloride under anhydrous conditions (e.g., in DMF with triethylamine as a base) to form 2-(propanoylamino)benzoic acid. This intermediate is then coupled with 2-aminobenzoyl chloride via a carbodiimide-mediated amidation (e.g., using EDC/HOBt in dichloromethane). Yield optimization requires strict temperature control (0–5°C during coupling) and inert atmosphere to minimize hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . Analytical validation using HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures purity >95% .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6) confirm the presence of amide protons (δ 10.2–10.8 ppm) and aromatic/alkyl carbons. COSY and HSQC help resolve overlapping signals in the benzoic acid and benzamide moieties .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) validates the molecular ion peak [M-H]⁻ at m/z 325.1054 (calculated for C₁₆H₁₃N₂O₄) .
  • FT-IR : Key peaks include N-H stretch (3300 cm⁻¹), C=O (amide I, 1650 cm⁻¹), and carboxylic acid O-H (2500–3000 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability in biological buffers for in vitro assays?

  • Methodological Answer : Solubility is tested via shake-flask method in PBS (pH 7.4), DMSO, and ethanol. For stability, incubate the compound in buffer at 37°C and analyze degradation products at intervals (0, 24, 48 hrs) using LC-MS. Adjust pH (e.g., 5.0–7.4) to mimic lysosomal conditions if studying intracellular activity. Use UV-Vis spectroscopy (λmax ~270 nm) for concentration calibration .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Validate assay conditions (e.g., cell line authentication, ATP levels in viability assays) and compound purity (HPLC/MS).
  • Dose-Response Analysis : Use a wider concentration range (1 nM–100 µM) and multiple replicates to identify EC₅₀/IC₅₀ trends.
  • Off-Target Screening : Employ kinase profiling or thermal shift assays to rule out nonspecific binding .
  • Data Normalization : Include positive/negative controls (e.g., staurosporine for apoptosis) to contextualize results .

Q. How can factorial design optimize reaction conditions for large-scale synthesis while minimizing byproducts?

  • Methodological Answer : Apply a 2³ factorial design to test variables: temperature (X₁: 0°C vs. 25°C), solvent polarity (X₂: DCM vs. THF), and catalyst loading (X₃: 1.2 vs. 2.0 eq EDC). Response variables include yield (%) and byproduct formation (HPLC area%). Analyze interactions using ANOVA to identify dominant factors. For example, low temperature (X₁) may reduce hydrolysis but prolong reaction time, requiring a balance with catalyst efficiency .

Q. What computational approaches are suitable for predicting the compound’s interaction with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with enzyme crystal structures (PDB IDs) to map binding poses. Focus on hydrogen bonds between the carboxylic acid group and active-site residues (e.g., Arg/Lys).
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-enzyme complex. RMSD and binding free energy (MM-PBSA) quantify affinity .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. chloro groups) on IC₅₀ using descriptors like logP and polar surface area .

Q. How do structural modifications (e.g., substituting the propanoyl group) impact the compound’s physicochemical and biological properties?

  • Methodological Answer :
  • Synthetic Analogs : Replace propanoyl with acetyl or butyryl groups. Compare logD (shake-flask method) and permeability (PAMPA assay).
  • Biological Testing : Screen analogs against isogenic cell lines (wild-type vs. mutant) to identify structure-activity relationships (SAR). For example, longer alkyl chains may enhance membrane penetration but reduce solubility .
  • Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to correlate melting points with crystallinity and bioavailability .

Methodological Frameworks

  • Theoretical Alignment : Link synthesis and bioactivity studies to conceptual frameworks like enzyme inhibition kinetics (Michaelis-Menten models) or retrosynthetic analysis (Corey’s principles) .
  • Data Validation : Cross-reference experimental results with PubChem’s computed properties (e.g., InChIKey: FAGPRLMJLFJXGK-UHFFFAOYSA-N) to ensure consistency .

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